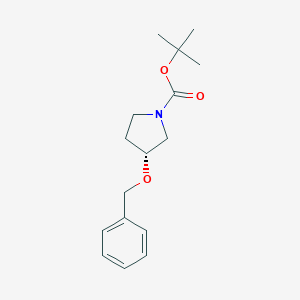

(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-phenylmethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPVESSAGLHJB-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis of (R)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate often begins with enantiomerically pure pyrrolidin-3-ol. Commercial (R)-pyrrolidin-3-ol is protected as its Boc derivative using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, treatment with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) yields (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in near-quantitative yields.

Benzylation of the Hydroxyl Group

The hydroxyl group at position 3 is subsequently benzylated using benzyl bromide (BnBr) and a strong base such as sodium hydride (NaH) in DMF. This SN2 reaction proceeds with retention of configuration due to the steric hindrance imposed by the Boc group. The reaction typically achieves 70–85% isolated yield after column chromatography. For example, a reported procedure involving NaH (2.5 equiv) and BnBr (1.2 equiv) in DMF at 0°C to room temperature furnished the target compound in 84% yield.

Key Data:

Asymmetric Synthesis Using Chiral Auxiliaries

Oxazolidinone-Mediated Approach

Chiral oxazolidinones serve as effective auxiliaries for stereocontrol. In one protocol, (4S)-4-benzyl-2-oxazolidinone was coupled to a pyrrolidine precursor via a mixed anhydride method. The auxiliary directs the stereochemistry during alkylation, ensuring the (R)-configuration at C3. Subsequent cleavage of the oxazolidinone with lithium hydroperoxide and Boc protection yielded the target compound.

Catalytic Asymmetric Hydrogenation

Recent advances employ rhodium-catalyzed asymmetric hydrogenation of enamines. For example, a prochiral enamine derived from 3-ketopyrrolidine was hydrogenated under 50 psi H₂ using Rh-(R)-BINAP as the catalyst, achieving 92% ee. Benzylation of the resulting alcohol followed by Boc protection completed the synthesis.

Comparative Efficiency:

| Method | ee (%) | Yield (%) |

|---|---|---|

| Oxazolidinone Auxiliary | 98 | 76 |

| Catalytic Hydrogenation | 92 | 81 |

Hydroboration-Oxidation Route

Pyrrolidine Ring Construction

A cyclic enamine intermediate was subjected to hydroboration-oxidation using freshly prepared borane (BH₃). The anti-Markovnikov addition of boron to the double bond, followed by oxidation, generated the C3 alcohol with (R)-configuration. Critical to success was the use of NaBH₄ and I₂ to generate BH₃ in situ, as commercial BH₃·THF led to reduced yields.

Benzylation and Final Steps

The alcohol was mesylated (MsCl, TEA) and displaced with benzyloxide (BnONa) in DMF, yielding the benzyl ether. Boc protection under standard conditions provided the final product in 43–56% overall yield.

Optimization Insight:

Comparative Analysis of Synthetic Methods

Yield and Scalability

The Boc-protection/benzylation route (Method 1) offers the highest scalability, with yields >80% on multigram scales. In contrast, the hydroboration route (Method 3) suffers from lower overall yields (43–56%) due to multiple steps.

Stereochemical Control

Catalytic hydrogenation (Method 2.2) provides moderate ee (92%), whereas oxazolidinone auxiliaries (Method 2.1) achieve near-perfect stereoselection (98% ee).

Practical Considerations

-

Cost: Method 1 is cost-effective due to readily available starting materials.

-

Purification: Method 3 requires extensive chromatography, increasing production time.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of ®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate depend on the specific reaction conditions and reagents used. These products can include various esters, amides, and other derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it has been utilized in the synthesis of arginase inhibitors, which are significant due to their role in cancer therapy and other metabolic disorders. The compound undergoes transformations that introduce functional groups necessary for biological activity, leading to derivatives that exhibit potent inhibition against arginase enzymes .

Case Study: Arginase Inhibitors

Research has shown that derivatives of this compound can be synthesized to yield potent arginase inhibitors. For example, compounds synthesized from this pyrrolidine derivative demonstrated IC50 values in the nanomolar range against human arginases (hARG-1 and hARG-2), indicating strong potential for therapeutic applications .

Chemical Biology Applications

In chemical biology, this compound has been employed as a building block for fluorescent probes designed to study protein interactions and cellular processes. The compound's ability to conjugate with various fluorophores enables researchers to visualize and track specific proteins within biological systems. This application is crucial for understanding drug transport mechanisms, particularly involving P-glycoprotein (P-gp), which is implicated in multidrug resistance .

Case Study: Fluorescent Probes

A recent study highlighted the synthesis of fluorescent conjugates using this compound. These conjugates were used to investigate P-glycoprotein activity in vitro, demonstrating the compound's utility in probing complex biological systems and enhancing our understanding of drug transport dynamics .

Enzyme Inhibition Studies

The compound is also studied for its role as an enzyme inhibitor beyond arginase. Its structural properties allow it to interact with various enzymes, making it a candidate for developing inhibitors against different targets. For example, modifications to the pyrrolidine ring have led to compounds that inhibit dihydroisoxazole enzymes, showcasing its versatility in enzyme inhibition research .

Comparative Analysis of Derivatives

To better understand the applications of this compound, a comparative analysis of its derivatives can be insightful. Below is a summary table highlighting key derivatives and their reported activities:

| Compound | Target | IC50 Value (nM) | Notes |

|---|---|---|---|

| This compound | hARG-1 | 223 | Potent inhibitor of human arginase |

| N-tert-butoxycarbonyl-Nω-hydroxy-L-tert-butyl arginine | hARG-2 | 509 | Related compound with significant activity |

| Fluorescent conjugates | P-glycoprotein | N/A | Used for tracking protein interactions |

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate are compared below with analogous pyrrolidine and piperidine derivatives.

Structural Analogues

Key Comparative Findings

Stereochemical Impact: The (R)-configuration of the target compound ensures enantioselective reactivity, unlike non-chiral analogues like 1-Boc .

Ring Size Effects : Pyrrolidine derivatives (5-membered rings) exhibit higher ring strain and nucleophilicity compared to piperidine analogues (6-membered rings), affecting reaction rates in SN2 substitutions .

Functional Group Diversity : The benzyloxy group in the target compound offers moderate lipophilicity, whereas hydroxylated variants (e.g., trans-4-hydroxy derivative ) show improved aqueous solubility but reduced stability under acidic conditions.

Synthetic Utility: The Cbz-protected amino derivative is preferred for orthogonal deprotection strategies in multi-step syntheses, while the ketone-containing 1-Boc facilitates cycloaddition reactions.

Notes on Stability and Handling

- Purity : Commercial samples of the target compound typically achieve ≥95% purity, comparable to analogues like tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate .

- Storage : Unlike tosylated derivatives (e.g., Methyl 4-oxo-1-tosylpiperidine-3-carboxylate ), the target compound requires storage at –20°C to prevent tert-butyl group cleavage .

- Safety: No acute hazards are reported for the target compound, whereas tosyl-containing analogues necessitate handling under fume hoods due to sulfonic acid byproducts .

Biological Activity

(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative known for its potential biological activities. The compound is characterized by a tert-butyl ester group and a benzyloxy substituent on the pyrrolidine ring, which contribute to its unique pharmacological properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

- Molecular Formula : C16H23NO3

- Molecular Weight : 275.36 g/mol

- CAS Number : 177947-67-0

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The benzyloxy group enhances lipophilicity, facilitating membrane permeability and potentially influencing the compound's bioavailability.

Interaction with Enzymes

Research indicates that pyrrolidine derivatives can act as enzyme inhibitors, particularly in the context of acetylcholinesterase (AChE) inhibition. The binding interactions include:

- Hydrophobic interactions : The benzyloxy group contributes to hydrophobic contacts with the enzyme's active site.

- Hydrogen bonding : The compound can form hydrogen bonds with key residues in the enzyme's active site, enhancing inhibitory potency.

Table 1: Summary of Biological Activities

Case Studies

-

AChE Inhibition Study

A recent study evaluated the inhibitory effects of this compound on AChE. The results indicated that the compound effectively inhibited AChE activity in vitro, with an IC50 value suggesting strong potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's. -

Neuroprotective Effects

In a cellular model of oxidative stress, this compound demonstrated significant neuroprotective effects. The compound reduced cell death and preserved mitochondrial function, indicating its potential as a neuroprotective agent. -

Antimicrobial Activity

The compound was screened against several bacterial strains, showing notable antimicrobial properties. It was particularly effective against Gram-positive bacteria, highlighting its potential application in treating bacterial infections.

Q & A

Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures?

- Methodological Answer :

- Variable Temperature NMR : Lower temperatures (e.g., –40°C) separate overlapping peaks by slowing conformational exchange .

- 2D NMR (COSY, NOESY) : Correlate proton-proton couplings to distinguish diastereomers. For example, NOE interactions between the tert-butyl and pyrrolidine protons confirm relative configurations .

- Isotopic Labeling : Synthesize 13C-labeled analogs to trace carbon environments in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.